3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one
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Overview
Description
3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted indoles, alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its anti-tumor properties, it is being investigated as a potential chemotherapeutic agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one involves its interaction with molecular targets such as DNA and enzymes involved in cell proliferation. The compound binds to the active site of these targets, inhibiting their function and leading to the suppression of tumor cell growth . Molecular docking studies have shown that the compound has a high binding affinity for the c-Met receptor, which plays a crucial role in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: These include a wide range of compounds with diverse biological activities, such as anti-inflammatory and antimicrobial properties.
Uniqueness
3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is unique due to its specific structural features, which confer high antiproliferative activity against cancer cells.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-phenyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(11-10-15-6-2-1-3-7-15)22-13-12-19-17(14-22)16-8-4-5-9-18(16)21-19/h1-9,21H,10-14H2 |
InChI Key |
IWVJZFDSCXBMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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